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molecular formula C10H13BrO3 B1282734 1-(Bromomethyl)-2,3,4-trimethoxybenzene CAS No. 80054-01-9

1-(Bromomethyl)-2,3,4-trimethoxybenzene

Cat. No. B1282734
M. Wt: 261.11 g/mol
InChI Key: WVHAAWUZUFQEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873349

Procedure details

A solution of 1-hydroxymethyl-2,3,4-trimethoxybenzene (1 g, 5 mmoles) in anhydrous ethered solution (10 ml) is injected into a three-necked flask supplied with a septum and equipped with a magnetic stirrer, which is swept with argon. Phosphorus tribromide at -20° C. (1.46 g, 5 mmoles) dissolved in ether (8 ml) is then added. The mixture is stirred at -10° C. for 2 hours and then washed with ice-cold water and finally with NaCl, and then dried over MgSO4. Evaporation at 0° C. under reduced pressure gives a colorless oil (1.24 g) which is homogeneous in TLC (Y=95%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethered solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH3:12])[C:4]=1[O:13][CH3:14].P(Br)(Br)[Br:16]>CCOCC>[CH3:14][O:13][C:4]1[C:5]([O:11][CH3:12])=[C:6]([O:9][CH3:10])[CH:7]=[CH:8][C:3]=1[CH2:2][Br:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=C(C(=C(C=C1)OC)OC)OC
Name
ethered solution
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -10° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
is then added
WASH
Type
WASH
Details
washed with ice-cold water and finally with NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation at 0° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(CBr)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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